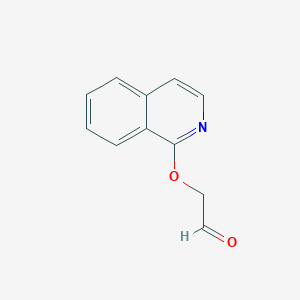

2-(Isoquinolin-1-yloxy)acetaldehyde

Descripción

2-(Isoquinolin-1-yloxy)acetaldehyde is an organic compound featuring an acetaldehyde backbone substituted with an isoquinolin-1-yloxy group.

Propiedades

Fórmula molecular |

C11H9NO2 |

|---|---|

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

2-isoquinolin-1-yloxyacetaldehyde |

InChI |

InChI=1S/C11H9NO2/c13-7-8-14-11-10-4-2-1-3-9(10)5-6-12-11/h1-7H,8H2 |

Clave InChI |

SVLZNUVTXPKMMO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CN=C2OCC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(Isoquinolin-1-yloxy)acetaldehyde with structurally or functionally related aldehydes and derivatives.

Acetaldehyde

- Structure : Simplest aldehyde (CH₃CHO).

- Properties : Boiling point 20.1°C; highly volatile and reactive. Acts as a precursor in atmospheric chemistry and industrial processes (e.g., acetic acid synthesis), though its industrial use is declining .

- Health Effects: Classified as carcinogenic; indoor exposure exceeds outdoor levels due to sources like combustion and ethanol metabolism .

- Key Difference: The absence of complex substituents in acetaldehyde contrasts with the isoquinoline-derived bulkiness of 2-(Isoquinolin-1-yloxy)acetaldehyde, which likely reduces volatility and alters solubility.

Malonaldehyde

- Structure : Dialdehyde (OHC-CH₂-CHO).

- Properties : Less stable than acetaldehyde; prone to polymerization. Used in laboratory research, often generated from tetraethoxypropane .

- Health Effects: Limited exposure data, but malonaldehyde is a biomarker of lipid peroxidation.

- Key Difference: The dual aldehyde groups in malonaldehyde enhance cross-linking reactivity, unlike the single aldehyde in 2-(Isoquinolin-1-yloxy)acetaldehyde, which is modified for targeted interactions.

Metaldehyde

- Structure : Cyclic tetramer of acetaldehyde.

- Properties : Used as a molluscicide; decomposes into acetaldehyde and paraldehyde upon heating .

- Key Difference: Metaldehyde’s macrocyclic structure confers stability under ambient conditions, whereas 2-(Isoquinolin-1-yloxy)acetaldehyde’s linear structure with an aromatic substituent may favor specific binding interactions.

Substituted Acetaldehydes

- Examples: 2-(2-Oxopyrrolidin-1-yl)acetaldehyde: Molecular weight 127.14 g/mol; lab use (e.g., synthetic intermediates) .

- Comparison: These derivatives share the acetaldehyde core but differ in substituents. The isoquinoline-1-yloxy group in 2-(Isoquinolin-1-yloxy)acetaldehyde introduces aromaticity and possible π-π stacking interactions, unlike the pyrrolidone or methoxynaphthalene groups in others.

Isoquinolin-yl-Acetamides

- Structure: Acetamide derivatives with isoquinoline substituents .

- Key Difference: While 2-(Isoquinolin-1-yloxy)acetaldehyde retains an aldehyde group, isoquinolin-yl-acetamides feature amide linkages, enhancing hydrogen-bonding capacity and stability. This structural variation may influence their respective roles in drug discovery.

Data Table: Comparative Properties of Selected Aldehydes

Research Findings and Implications

- Reactivity: The isoquinoline-1-yloxy group in 2-(Isoquinolin-1-yloxy)acetaldehyde may enhance electrophilicity at the aldehyde carbon, facilitating nucleophilic additions—a trait less pronounced in simpler aldehydes like acetaldehyde.

- Stability : Bulky substituents likely reduce volatility compared to acetaldehyde, aligning with trends observed in substituted derivatives like 2-(2-methoxynaphthalen-1-yl)acetaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.